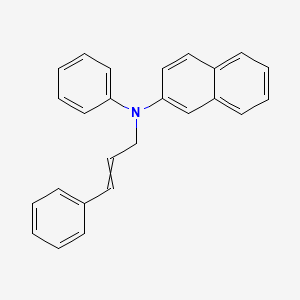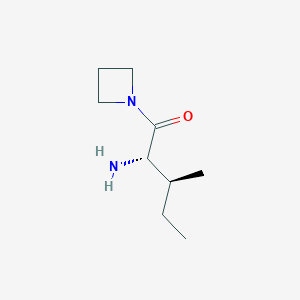![molecular formula C15H24F4O4Si2 B12563792 Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane CAS No. 189500-56-9](/img/structure/B12563792.png)
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane is a silicon-based compound characterized by the presence of ethoxy groups, fluorinated phenyl rings, and a trimethylsilyl group. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane typically involves the reaction of a fluorinated phenol derivative with a silicon-based reagent. One common method includes the use of 2,3,5,6-tetrafluoro-4-hydroxyphenyltrimethylsilane as a starting material, which is then reacted with triethoxysilane under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silicon-oxygen bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Lewis Acids: Used as catalysts in substitution reactions.
Water or Alcohols: Employed in hydrolysis reactions.
Palladium Catalysts: Utilized in cross-coupling reactions.
Major Products Formed
Silanols: Formed through hydrolysis.
Substituted Silanes: Resulting from substitution reactions.
Coupled Products: Generated from cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its fluorinated and silicon-based structure imparts desirable properties.
Wirkmechanismus
The mechanism by which Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react with other molecules. The fluorinated phenyl ring provides stability and reactivity, allowing the compound to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethoxy(2,3,5,6-tetrafluoro-4-methylphenyl)silane
- Triethoxy(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)silane
Uniqueness
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane is unique due to the presence of both ethoxy and trimethylsilyl groups, which provide a combination of reactivity and stability not found in other similar compounds. The fluorinated phenyl ring further enhances its chemical properties, making it a versatile reagent in various applications.
Eigenschaften
CAS-Nummer |
189500-56-9 |
|---|---|
Molekularformel |
C15H24F4O4Si2 |
Molekulargewicht |
400.51 g/mol |
IUPAC-Name |
triethoxy-(2,3,5,6-tetrafluoro-4-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C15H24F4O4Si2/c1-7-20-25(21-8-2,22-9-3)15-12(18)10(16)14(11(17)13(15)19)23-24(4,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
OOHLXYHBRNSRAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)O[Si](C)(C)C)F)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
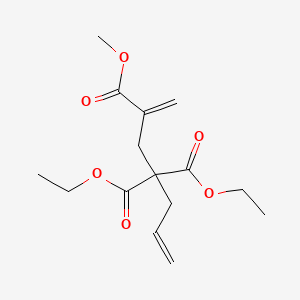
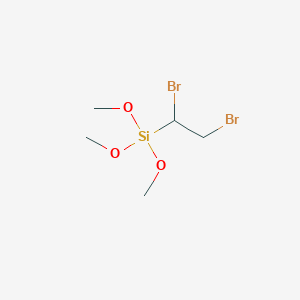
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)

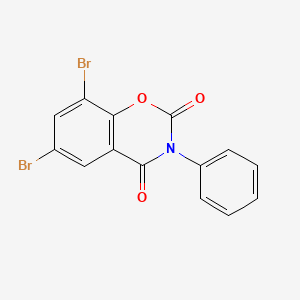
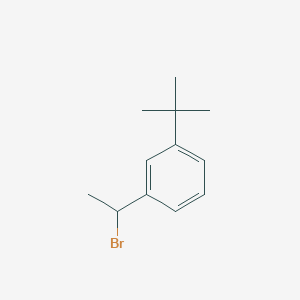
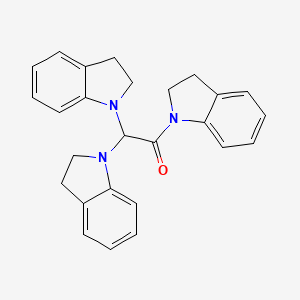
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
